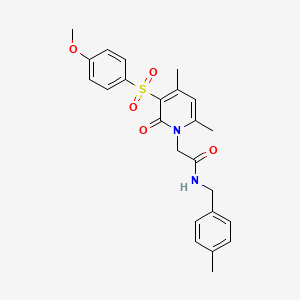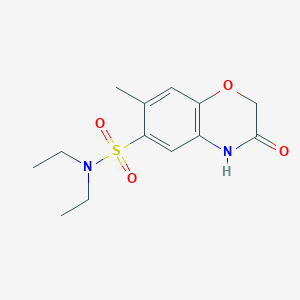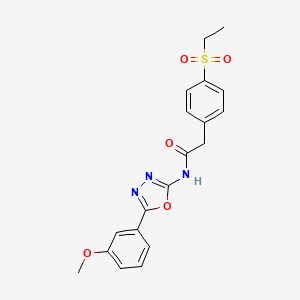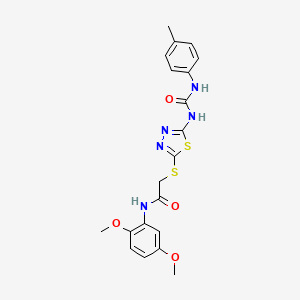
2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a methoxyphenyl group , which is a common moiety in organic chemistry. It’s derived from phenol and contains a methoxy (-OCH3) group attached to the phenyl ring .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For instance, the methoxyphenyl group could undergo reactions such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, the presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Radiolabelling and Imaging
Hamill et al. (1996) developed [11C]L-159,884, a radiolabelled ligand for the AT1 receptor, which is significant for imaging purposes in medical research. This compound is prepared by C-11 methylation of desmethyl phenolic precursors, offering insights into advanced imaging techniques in biological systems.
EP4 Receptor Antagonism in Arthritis
Clark et al. (2008) investigated the effect of MF498, a selective EP4 antagonist containing a similar chemical structure, on inflammation and joint pain in rodent models of arthritis (Clark et al., 2008). This research highlights the therapeutic potential of such compounds in the treatment of arthritis.
PET Imaging for 5-HT2A Receptors
Prabhakaran et al. (2006) synthesized a compound structurally related to the given chemical for PET imaging of 5-HT2A receptors (Prabhakaran et al., 2006). This demonstrates the applicability of such compounds in the field of neuroimaging and the study of neurotransmitter systems.
Anticonvulsant Activities
Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide moiety for anticonvulsant activity (Farag et al., 2012). These compounds, similar in structure to the given chemical, showed potential in epilepsy treatment.
Fluorinated Polyamides
Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013), highlighting the material science applications of compounds with similar structures.
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized compounds with enzyme inhibitory activities (Virk et al., 2018), which is crucial in drug discovery and the study of biochemical pathways.
Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds for photodynamic therapy applications (Pişkin et al., 2020). These compounds, with similar sulfonamide groups, show potential in cancer treatment.
α-Glucosidase and Acetylcholinesterase Inhibitors
Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides (Abbasi et al., 2019), contributing to the understanding of enzyme regulation in diseases like diabetes and Alzheimer's.
Antimicrobial Properties
Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives (Patel & Agravat, 2009), highlighting the potential use of similar compounds in combating bacterial infections.
Antibacterial Effects
Behrami and Dobroshi (2019) synthesized compounds for antibacterial activity evaluation (Behrami & Dobroshi, 2019), demonstrating the importance of such research in addressing antibiotic resistance.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQZMCUJKUWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)